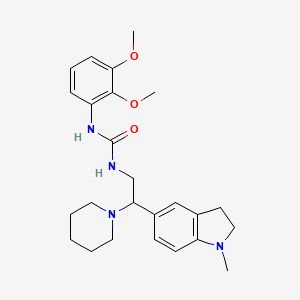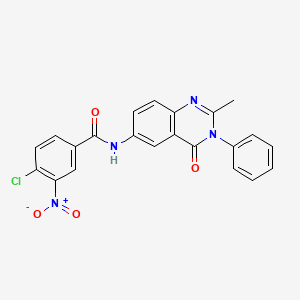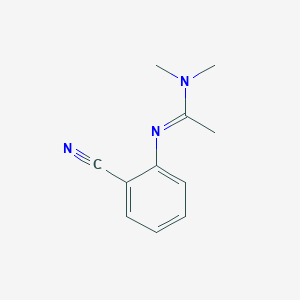
(E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(2-cyanophenyl)acrylic acid” is a cinnamic acid derivative having a cyano substituent at the 2-position of the phenyl ring . It’s a conjugate acid of a 2-cyanocinnamate .
Synthesis Analysis
The synthesis of “(E)-3-(2-cyanophenyl)acrylic acid” can be achieved from Malonic acid and 2-Cyanobenzaldehyde . Another synthesis method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular formula of “(E)-3-(2-cyanophenyl)acrylic acid” is C10H7NO2 . For a more detailed structural analysis, single-crystal X-ray diffraction studies would be needed.
Chemical Reactions Analysis
Pinacol boronic esters, which are related to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation has been reported .
Physical And Chemical Properties Analysis
“(E)-3-(2-cyanophenyl)acrylic acid” has a melting point of 256 °C and a predicted boiling point of 383.9±25.0 °C. Its predicted density is 1.26±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Organic Materials and Electronics
- Field : Materials Chemistry
- Application : Cyano-capped molecules are extensively used as active layers of solar cells and light-emitting diodes . They are also materials with high second- and third-order nonlinearities .
- Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
- Results : These organic compounds have been used across various areas, including solar cells and light-emitting diodes .
Porphyrin Atropisomerization
- Field : Pharmaceutical Sciences
- Application : Tetra(2-cyanophenyl)porphine (ToCNPP) has been synthesized and isolated into the four respective atropisomers . The rotation of a cyanophenyl ring about the bond to the methine carbon of the porphyrin leads to interconversion reactions among the isomers .
- Methods : The isomerization reactions have been studied kinetically by the separation and quantitative measurement of each isomer on thin layer chromatography plates .
- Results : The free energy of activation for the hindered rotation is an average of Δ G* =110 kJ/mol at 50 °C . This is the highest barrier ever measured in similar porphyrin atropisomers .
Organic Dyes
- Field : Chemistry
- Application : (E)-3-{4-[Bis(4-tert-butylphenyl)amino]phenyl}-2-cyanoacrylic acid and its related compounds were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
- Methods : These organic dyes were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
- Results : Cyclic voltammetry measurements showed that these organic dyes exhibited reversible oxidation waves .
Organic Sensors and Probes
- Field : Materials Chemistry
- Application : Cyano-capped molecules are increasingly popular for building various organic sensors and probes .
- Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
- Results : These organic compounds have been used across various areas, including organic sensors and probes .
Photoredox Catalysts
- Field : Chemistry
- Application : Cyanoarenes and dicyanopyrazines were identified as efficient photoredox catalysts .
- Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
- Results : These organic compounds have been used across various areas, including as photoredox catalysts .
Synthesis of Organic Compounds
- Field : Chemistry
- Application : (E)-3-(2-cyanophenyl)acrylic acid and its related compounds were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
- Methods : These organic dyes were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
- Results : Cyclic voltammetry measurements showed that these organic dyes exhibited reversible oxidation waves .
Organic Light Conversion Agents
- Field : Materials Chemistry
- Application : Typical organic light conversion agents are also based on CN-capped π-conjugated scaffolds .
- Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
- Results : These organic compounds have been used across various areas, including as organic light conversion agents .
Protodeboronation of Pinacol Boronic Esters
- Field : Chemistry
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .
- Methods : Protodeboronation of pinacol boronic esters utilizes a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Safety And Hazards
Zukünftige Richtungen
Cyano-capped molecules, which include compounds with cyano groups, are versatile organic materials. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . Future research may focus on further exploring the potential applications of these compounds.
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N,N-dimethylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(14(2)3)13-11-7-5-4-6-10(11)8-12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKZWBSLDLRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-cyanophenyl)-N,N-dimethylethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

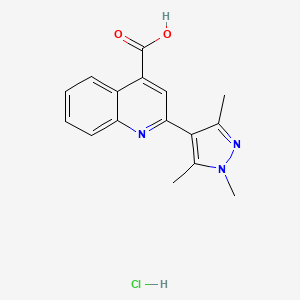
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2646046.png)
![2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646048.png)
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine](/img/structure/B2646049.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/no-structure.png)
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2646056.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)
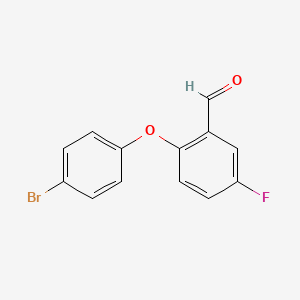
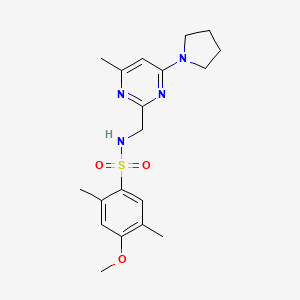
![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)
